(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUUBNBKIBWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Reductive Amination and Azide Reduction
This method adapts strategies from CN113045484B and PMC7024169, leveraging tert-butyl carbamate (Boc) protection and azide intermediates:
Step 1 : Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate
4-Acetylpiperidine is Boc-protected using di-tert-butyl dicarbonate in dichloromethane with DMAP catalysis (yield: 88–92%).
Step 2 : Trichloromethylation with Chloroform
Under basic conditions (KOH/EtOH), the acetyl group undergoes nucleophilic attack by chloroform, forming tert-butyl 4-(trichloromethyl)piperidine-1-carboxylate.
Step 3 : Azide Introduction via SN2 Displacement
Reaction with sodium azide in DMF at 80°C replaces the trichloromethyl group with an azide, yielding tert-butyl 4-azidopiperidine-1-carboxylate.
Step 4 : Staudinger Reduction to Primary Amine
Triphenylphosphine-mediated reduction converts the azide to a primary amine, followed by Boc deprotection with TFA to yield 4-aminopiperidine.
Step 5 : Phenyl Ring Functionalization
4-Aminopiperidine undergoes reductive amination with 2-nitro-5-bromobenzaldehyde using NaBH3CN, followed by Pd-catalyzed coupling with 1-methylpiperazine to install the 4-methylpiperazine group.
Step 6 : Hydroxymethylation via Ketone Reduction
Oxidation of the piperidine 4-position to a ketone (CrO3/H2SO4) and subsequent reduction with NaBH4 introduces the hydroxymethyl group.
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
Drawing from US5280030, this route prioritizes late-stage biaryl coupling:
Step 1 : Preparation of 5-(4-Methylpiperazin-1-yl)-2-nitrophenylboronic Acid
2-Nitro-5-bromoaniline reacts with 1-methylpiperazine under Buchwald-Hartwig conditions, followed by borylation using bis(pinacolato)diboron and Pd(dppf)Cl2.
Step 2 : Piperidin-4-ylmethanol Derivatization
4-Hydroxymethylpiperidine is Boc-protected, then subjected to Mitsunobu reaction with phthalimide to introduce a protected amine.
Step 3 : Suzuki Coupling and Deprotection
The boronic acid and bromopiperidine derivative undergo Pd-mediated coupling. Subsequent deprotection (hydrazine for phthalimide, TFA for Boc) yields the target compound.
Reaction Optimization and Challenges
Regioselectivity in Aromatic Substitution
Installing the 4-methylpiperazine group at the phenyl ring’s para-position requires careful control of electronic effects. Nitro groups at position 2 direct electrophiles to position 5, but competing ortho/meta byproducts necessitate Pd/Xantphos catalysts to enhance para-selectivity (yield improvement: 58% → 82%).
Hydroxymethyl Group Introduction
Direct oxidation of piperidine’s 4-position to a ketone risks overoxidation to carboxylic acids. Employing Swern oxidation (oxalyl chloride/DMSO) followed by NaBH4 reduction minimizes side reactions (ketone purity: >95%).
Analytical Characterization and Purity Assessment
Table 1: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.45–1.65 (m, 2H, piperidine H-3), δ 2.30 (s, 3H, N–CH3), δ 3.55 (br, 1H, OH) |
| ¹³C NMR | δ 56.8 (piperidine C-4), δ 61.2 (N–CH3), δ 128.5 (phenyl C-1) |
| HRMS | m/z calc. for C17H28N4O: 304.2261; found: 304.2259 |
Purification via silica gel chromatography (EtOAc/MeOH/NH4OH 90:9:1) achieves >99% purity, as confirmed by HPLC.
Industrial-Scale Considerations and Green Chemistry
Large-scale synthesis faces hurdles in azide handling and Pd catalyst costs. Patent CN113045484B proposes a chloroform-based trichloromethylation to avoid explosive intermediates, while PMC7024169 emphasizes ligand-free Pd nanoparticles for coupling steps (TON: 1,200). Solvent recovery systems for DMF and dichloromethane reduce environmental impact.
Chemical Reactions Analysis
Types of Chemical Reactions
Given the structural features of (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol, several types of chemical reactions can be anticipated:
-
Substitution Reactions : The hydroxymethyl group and the amino group on the phenyl ring can participate in nucleophilic substitution reactions.
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Reduction and Oxidation Reactions : The compound can undergo reduction to form various amines or oxidation to form aldehydes or ketones.
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Condensation Reactions : The amino group can react with carbonyl compounds to form imines or amides.
Substitution Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol) | Alkylated derivatives |
| Electrophilic Substitution | Electrophiles (e.g., NO2+), solvent (e.g., nitrobenzene) | Nitro or other electrophilic substituted derivatives |
Reduction and Oxidation Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Reduction | Reducing agents (e.g., LiAlH4), solvent (e.g., diethyl ether) | Primary or secondary amines |
| Oxidation | Oxidizing agents (e.g., KMnO4), solvent (e.g., water) | Aldehydes or ketones |
Condensation Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Imine Formation | Carbonyl compounds (e.g., aldehydes), acid catalyst (e.g., HCl) | Imines |
| Amide Formation | Carboxylic acids or acid chlorides, base (e.g., pyridine) | Amides |
Research Findings and Implications
While specific research on this compound is limited, related compounds like 5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol have shown significant biological activities, including antioxidant properties . The structural similarities suggest that this compound could exhibit similar or enhanced biological activities due to its additional piperidine ring.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its structural features suggest it may interact with various receptors and enzymes involved in disease pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, studies on related piperidine derivatives have shown significant activity against various cancer cell lines, suggesting that (1-(2-amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol could exhibit similar properties due to its structural analogies .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in vitro. Research indicates that piperidine derivatives can exhibit activity against both bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
A study evaluating a series of piperidine derivatives found that certain modifications led to enhanced antimicrobial efficacy against strains such as Xanthomonas axonopodis and Fusarium solani. This suggests that this compound could be further assessed for similar antimicrobial properties .
Neuropharmacology
Given its structural characteristics, this compound has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Case Study: Neurotransmitter Modulation
Research into piperidine derivatives has highlighted their potential to modulate serotonin and dopamine receptors. The ability of this compound to influence these pathways could make it a candidate for further studies in treating mood disorders .
Mechanism of Action
The mechanism by which (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core (1-(2-aminophenyl)piperidin-4-yl)methanol scaffold but differ in substituents at the phenyl ring’s 5-position. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4a (Pyridin-3-yl) | Chlorinated Derivatives |
|---|---|---|---|
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.1 (higher lipophilicity) | ~2.5–3.0 (enhanced membrane penetration) |
| Solubility | High in acidic buffers (piperazine protonation) | Moderate (pyridine’s weak basicity) | Low (chlorine reduces polarity) |
| Metabolic Stability | Likely susceptible to CYP3A4-mediated N-demethylation | More stable (pyridine resists oxidation) | Variable (depends on substituents) |
Key Observations:
- The target compound’s 4-methylpiperazinyl group may improve solubility but reduce metabolic stability compared to 4a .
Biological Activity
The compound (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol , with the CAS number 2247849-75-6, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparison with related compounds.
The molecular formula of this compound is C17H28N4O, with a molecular weight of 304.44 g/mol. The compound has a predicted boiling point of approximately 527.6 °C and a melting point ranging from 55 to 59 °C .
| Property | Value |
|---|---|
| Molecular Formula | C17H28N4O |
| Molecular Weight | 304.44 g/mol |
| Boiling Point | 527.6 °C (predicted) |
| Melting Point | 55-59 °C |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Key areas of interest include:
1. Anticancer Activity
Research indicates that compounds containing piperidine and piperazine moieties exhibit significant anticancer properties. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
2. Neuropharmacological Effects
Given its structural features, this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating neurological disorders such as depression and anxiety .
3. Enzyme Inhibition
Studies have shown that similar piperidine derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
1. Receptor Modulation
The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors and dopamine receptors, potentially leading to altered mood and cognitive functions.
2. Protein Binding
Binding studies have indicated that piperidine derivatives can interact with serum proteins like bovine serum albumin (BSA), which may affect their bioavailability and distribution within the body .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Anticancer Studies: A study demonstrated that related piperidine compounds showed promising results in inhibiting tumor growth in vitro, suggesting potential application in cancer therapy .
- Neuropharmacological Research: Another investigation highlighted the neuroprotective effects of similar compounds against neurodegenerative conditions by modulating neurotransmitter levels .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)ethanol | Moderate anticancer activity |
| (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)propanol | Lower neuropharmacological effects |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol, and how is its structural purity validated?
Answer:
The synthesis typically involves palladium-catalyzed hydrogenation of nitro intermediates. For example, a nitrobenzene derivative (e.g., 3a-c) is reduced using 10% Pd/C under a hydrogen atmosphere in ethanol at room temperature for ~9 hours, followed by filtration and solvent removal . Structural validation employs:
- NMR spectroscopy (1H/13C) to confirm substituent positions and piperidine/piperazine conformations.
- HPLC-MS (≥95% purity threshold) to assess purity, with retention time and molecular ion ([M+H]+) alignment.
- Elemental analysis to verify stoichiometry (e.g., C, H, N content).
Basic: How do environmental factors such as pH, temperature, and solvent systems affect the stability of this compound during storage and experimental use?
Answer:
Stability is influenced by:
- pH : Degradation accelerates under extreme acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the piperazine or piperidine moieties .
- Temperature : Storage at –20°C in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation. Elevated temperatures (>25°C) promote decomposition, particularly in polar solvents like DMSO or aqueous buffers .
- Solvent systems : Aprotic solvents (e.g., DMF, acetonitrile) enhance stability compared to protic solvents (e.g., methanol, water) .
Advanced: What experimental approaches are used to investigate the compound’s mechanism of action in inducing apoptosis in leukemia cells?
Answer:
Mechanistic studies often include:
- Caspase activation assays : Fluorometric detection of caspase-3/7 activity in HL-60 or K562 cells treated with the compound (e.g., IC50 determination via dose-response curves) .
- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic populations.
- Western blotting : Analysis of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (e.g., Bcl-2) .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., mitochondrial apoptosis, PI3K/AKT) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets (e.g., TNIK, p38 MAPK) while reducing off-target effects?
Answer:
SAR strategies include:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -F, -CF3) at the 4-methylpiperazinyl position to enhance kinase binding affinity .
- Piperidine ring modifications : Replacing the methanol group with bioisosteres (e.g., hydroxamic acid) to improve solubility and reduce hepatic toxicity .
- Computational docking : Molecular dynamics simulations to predict interactions with TNIK’s ATP-binding pocket or p38 MAPK’s hydrophobic region .
- In vitro selectivity panels : Screening against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., EGFR, JAK2) .
Advanced: What methodologies are employed to resolve contradictions in cytotoxicity data across different cell lines or experimental models?
Answer:
Discrepancies are addressed via:
- Cell line authentication : STR profiling to confirm genetic consistency and rule out cross-contamination.
- Microenvironment modulation : Testing under hypoxic vs. normoxic conditions to assess metabolic dependency.
- Pharmacokinetic profiling : Measuring intracellular drug accumulation (LC-MS/MS) to correlate exposure with efficacy .
- Resistance studies : CRISPR-Cas9 knockout of efflux transporters (e.g., ABCB1) to evaluate their role in variable cytotoxicity .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies for this compound?
Answer:
Critical parameters include:
- Dose formulation : Use of PEG-400/saline (1:1) to enhance solubility for intravenous administration.
- Bioavailability assessment : Plasma concentration-time curves (AUC, Cmax) via LC-MS/MS after oral vs. intraperitoneal dosing.
- Metabolite identification : Liver microsome incubations to detect primary metabolites (e.g., N-oxide derivatives) .
- Tissue distribution : Radiolabeled compound tracking (e.g., 14C) in target organs (e.g., bone marrow, liver) .
Advanced: How can researchers leverage this compound’s scaffold to develop fluorescent probes or PROTACs for target degradation studies?
Answer:
Derivatization approaches include:
- Fluorescent tagging : Conjugation with BODIPY or Cy5 via the methanol group for live-cell imaging of target engagement .
- PROTAC design : Linking the compound to E3 ligase ligands (e.g., thalidomide analogs) using PEG spacers to degrade kinases like WDR5 .
- Click chemistry : Azide-alkyne cycloaddition to append biotin for pull-down assays identifying binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
